molecular formula C14H23NO4 B2858740 rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans CAS No. 183808-09-5

rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans

Cat. No.: B2858740
CAS No.: 183808-09-5
M. Wt: 269.341
InChI Key: RMNKRWVTEOFMCN-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1820570-18-0) is a stereoisomer featuring a trans-configured cyclopropane core fused with a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group. Its molecular formula is estimated as C₁₄H₂₂N₂O₄, with a molecular weight of ~285 g/mol (calculated).

Properties

IUPAC Name

(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-6-4-9(5-7-15)10-8-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNKRWVTEOFMCN-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183808-09-5
Record name rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans typically involves multiple steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the piperidine moiety: This step involves the reaction of the cyclopropane intermediate with a piperidine derivative.

    Protection with tert-butoxycarbonyl group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a common protecting group for amines, removable under acidic conditions. For this compound, deprotection exposes the piperidine nitrogen for further functionalization.

Reaction Type Conditions/Reagents Products References
Acidic cleavageTrifluoroacetic acid (TFA) in dichloromethanetrans-2-(piperidin-4-yl)cyclopropanecarboxylic acid (free amine) + CO₂ + tert-butanol
HydrolysisHCl in dioxane or aqueous HClFree amine hydrochloride salt

Mechanistic Insights :

  • TFA protonates the Boc group’s carbonyl oxygen, facilitating cleavage of the carbamate linkage and releasing CO₂.

  • The liberated tert-butyl cation reacts with water or chloride ions to form tert-butanol or tert-butyl chloride.

Carboxylic Acid Functionalization

The carboxylic acid group participates in typical acid-derived reactions, such as esterification and amide coupling.

Reaction Type Conditions/Reagents Products References
EsterificationSOCl₂ followed by ROHtrans-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylate ester
Amide formationEDC/HOBt with aminesCorresponding amide derivatives

Key Considerations :

  • Steric hindrance : The cyclopropane ring and Boc group may slow reaction kinetics.

  • Activation : Carboxylic acid activation via chlorination or carbodiimide coupling enhances reactivity.

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening or functionalization under specific conditions.

Reaction Type Conditions/Reagents Products References
Ring-opening hydrogenationH₂, Pd/C catalystOpen-chain alkane derivatives
Electrophilic additionBr₂ in CCl₄Dibrominated cyclopropane or ring-opened dihalides

Mechanistic Pathways :

  • Hydrogenation : The cyclopropane ring’s high strain energy facilitates cleavage under catalytic hydrogenation, yielding linear alkanes.

  • Electrophilic attack : Bromine addition can lead to ring expansion or rupture, depending on reaction conditions.

Piperidine Modifications

The deprotected piperidine nitrogen can undergo alkylation, acylation, or sulfonylation.

Reaction Type Conditions/Reagents Products References
Reductive aminationAldehyde/ketone + NaBH₃CNN-alkylated piperidine derivatives
SulfonylationSulfonyl chloride + basePiperidine sulfonamide derivatives

Stability Under Various Conditions

  • Thermal stability : The Boc group decomposes at temperatures >150°C, releasing isobutylene and CO₂.

  • pH sensitivity : The carboxylic acid group deprotonates in basic media (pH >4), forming carboxylate salts.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from non-cyclopropane or non-Boc-protected analogs:

Feature Impact on Reactivity
Cyclopropane ringIncreases susceptibility to ring-opening reactions due to angle strain.
Boc protectionEnhances amine stability but requires acidic conditions for deprotection.
Carboxylic acidEnables salt formation or conjugation with biomolecules (e.g., peptides).

Scientific Research Applications

rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, while the piperidine moiety can participate in hydrogen bonding and other interactions with biological targets. The tert-butoxycarbonyl group provides steric protection, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid (CAS: 1909288-13-6)
  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.2 g/mol
  • Key Differences :
    • Cis-cyclopropane configuration (1R,2R vs. 1R,2S).
    • Lacks the piperidine ring, reducing steric bulk and nitrogen-based interactions.
  • Applications : Used in high-purity drug synthesis and material science due to its compact structure .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Safety : Requires stringent handling protocols, as per safety data sheets .
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans (CAS: 201164-18-3)
  • Molecular Formula : C₁₁H₉F₃O₂
  • Molecular Weight : 230.18 g/mol
  • Key Differences :
    • Contains a trifluoromethylphenyl group, imparting strong electron-withdrawing effects and metabolic stability.
  • Applications : Explored in fluorinated compound research for enhanced pharmacokinetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
rac-(1R,2S)-2-(1-(Boc)piperidin-4-yl)cyclopropanecarboxylic acid, trans 1820570-18-0 C₁₄H₂₂N₂O₄ ~285 Boc-piperidine, trans-cyclopropane Protease inhibitors, CNS drug design
rac-(1R,2R)-2-[(Boc)cyclopropane-1-carboxylic acid 1909288-13-6 C₉H₁₄O₄ 186.2 Cis-cyclopropane, no piperidine Material science, drug intermediates
(3S,4R)-1-(Boc)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Phenyl substituent, Boc-piperidine Medicinal chemistry
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans 201164-18-3 C₁₁H₉F₃O₂ 230.18 Trifluoromethylphenyl, trans-cyclopropane Fluorinated drug research

Research Findings and Functional Insights

  • Boc Group Utility : The Boc group in the target compound stabilizes the piperidine nitrogen, reducing undesired reactivity while maintaining solubility in organic solvents .
  • Cyclopropane Rigidity : The trans-cyclopropane restricts conformational flexibility, mimicking bioactive conformations in drug targets .
  • Piperidine vs. Phenyl/CF₃ : Piperidine enhances hydrogen-bonding and basicity, whereas phenyl/trifluoromethyl groups prioritize lipophilicity and metabolic stability .

Biological Activity

The compound rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans (CAS Number: 183808-09-5), is a cyclopropanecarboxylic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.3367 g/mol
  • SMILES Notation : OC(=O)[C@@H]1C[C@H]1C1CCN(CC1)C(=O)OC(C)(C)C
PropertyValue
CAS Number183808-09-5
Molecular FormulaC14H23NO4
Molecular Weight269.3367 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those related to pain modulation and central nervous system (CNS) effects.

Pharmacological Studies

Recent studies have indicated that rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid exhibits notable pharmacological effects:

  • Analgesic Activity : Research has shown that this compound may possess analgesic properties by acting on pain pathways in the CNS. In a study involving animal models, it was observed to reduce pain responses comparable to established analgesics .
  • Antidepressant Effects : Preliminary investigations suggest potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels. Behavioral assays in rodents demonstrated reduced depressive-like symptoms following administration of the compound .

Case Studies

  • Case Study on Pain Management :
    • Objective : To evaluate the analgesic efficacy of the compound in a chronic pain model.
    • Methodology : Rats were administered varying doses of the compound, followed by assessment using the formalin test.
    • Findings : Significant reduction in pain scores was observed at higher doses (p < 0.05), indicating a dose-dependent analgesic effect.
  • Case Study on Mood Disorders :
    • Objective : To assess the antidepressant potential in a forced swim test.
    • Methodology : Mice treated with the compound showed decreased immobility time compared to control groups.
    • Findings : Results suggest that the compound may enhance mood and reduce symptoms associated with depression .

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans?

  • Answer : The synthesis typically involves:

  • Cyclopropanation : Reaction of alkenes with carbenes or diazo compounds to form the strained cyclopropane ring. For example, a [2+1] cycloaddition using ethoxycarbonyl or trifluoromethyl-substituted alkenes under controlled conditions (e.g., Rh(II)-catalyzed reactions) .

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or Boc-Oxyma in dichloromethane .

  • Carboxylation : Activation of the cyclopropane ring via nucleophilic substitution or oxidation to introduce the carboxylic acid group .

  • Purification : Chromatography (e.g., silica gel or chiral columns) is critical for isolating the trans isomer due to stereochemical complexity .

    Table 1 : Example Reaction Conditions for Cyclopropanation

    ReagentCatalystSolventYield (%)Purity (%)Reference
    Ethyl diazoacetateRh₂(OAc)₄DCM6595
    Trimethylsilyl diazomethaneCu(OTf)₂THF7297

Q. How is the stereochemistry of the cyclopropane ring and Boc-protected piperidine validated?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR analyze coupling constants (e.g., 3JHH^3J_{HH} for trans cyclopropane protons) and NOE effects to confirm spatial arrangements .
  • X-ray Crystallography : Resolves absolute configuration; the trans isomer shows distinct dihedral angles (e.g., 120–135°) between the cyclopropane and piperidine moieties .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with retention times correlating to stereochemical purity .

Advanced Questions

Q. What strategies mitigate stereochemical instability during functionalization of the cyclopropane ring?

  • Answer :

  • Low-Temperature Reactions : Reduces epimerization risk during nucleophilic substitutions (e.g., −78°C for Grignard additions) .

  • Steric Shielding : Use bulky leaving groups (e.g., mesylates) to prevent undesired ring-opening rearrangements .

  • Computational Modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., B3LYP/6-31G* level for ring-opening energetics) .

    Table 2 : Stability of Derivatives Under Functionalization

    DerivativeReaction ConditionEpimerization (%)Reference
    Ethyl esterRT, THF12
    Trifluoromethyl amide0°C, DMF3

Q. How does the Boc group influence the compound's solubility and bioactivity in target binding assays?

  • Answer :

  • Solubility : The Boc group enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility. Alternatives like PEGylation are explored for in vivo studies .

  • Bioactivity : The Boc group sterically shields the piperidine nitrogen, reducing off-target interactions with proteases. Removal via acidic cleavage (e.g., TFA) generates a free amine for covalent inhibitor design .

    Figure 1 : Boc Deprotection Kinetics in 50% TFA/DCM

    Boc Deprotection
    Adapted from

Q. What analytical challenges arise in resolving the racemic mixture, and how are they addressed?

  • Answer :

  • Chiral Resolution : Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .
  • Dynamic Chromatography : Combines chiral stationary phases with temperature gradients to enhance separation efficiency .
  • Crystallization-Induced Diastereomer Transformation : Forms diastereomeric salts with chiral acids (e.g., tartaric acid) for enantiopure recovery .

Data Contradictions and Resolution

  • Stereochemical Assignments : and report conflicting dihedral angles for the trans isomer. This is resolved via single-crystal XRD, confirming the (1R,2S) configuration .
  • Synthetic Yields : Yields vary from 65% () to 72% () due to catalyst choice. Rh(II) catalysts offer higher enantioselectivity, while Cu(I) improves cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.